4-fluoro-2-(4H-1,2,4-triazol-4-yl)phenol
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the reaction of the requisite amines with sodium nitrite, followed by treatment with LiAlH4 to give hydrazines . Coordination polymers incorporating the 3,5-bis (1′,2′,4′-triazol-1′-yl) pyridine ligand have been synthesized by the solvothermal method .
Molecular Structure Analysis
The molecular structure of similar compounds has been determined by single X-ray crystal diffraction . Coordination polymers incorporating the 3,5-bis (1′,2′,4′-triazol-1′-yl) pyridine ligand have shown various topologies .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, coordination polymers have been synthesized under solvothermal conditions by the reaction of bis (4- (4 H -1,2,4-triazol-4-yl)phenyl)methane (L) and varied metal salts .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, “4-Fluoro-N-(4H-1,2,4-triazol-4-yl)benzamide” has a molecular weight of 206.18 and is a solid at room temperature .
Scientific Research Applications
Synthesis and Structural Insights
One study detailed the synthesis and crystal structure of a compound related to 4-fluoro-2-(4H-1,2,4-triazol-4-yl)phenol, revealing its orthorhombic space group and intermolecular hydrogen bonding, which plays a crucial role in stabilizing its structure (Xu Liang, 2009). Another research effort synthesized and characterized biologically active 1,2,4-triazole derivatives, highlighting their intermolecular interactions and providing insights into their molecular interactions through Hirshfeld surface analysis (R. Shukla et al., 2014).
Applications in Sensing and Biological Activities
Research on fluorinated benzoxazole and benzothiazole derivatives has demonstrated their application in fluorescent probes for sensing magnesium and zinc cations, with high sensitivity and selectivity attributed to the fluorophenol moiety (K. Tanaka et al., 2001). Furthermore, novel Schiff’s base derivatives incorporating the triazole moiety were synthesized, exhibiting significant inhibitory effects on tyrosinase activity, which is relevant for developing antityrosinase agents (Feng Yu et al., 2015).
Fluorophores and Coordination Polymers
The synthesis of eugenol-fluorinated triazole derivatives and their evaluation for fungicidal activity against Colletotrichum sp., which causes anthracnose disease in papaya fruits, underscores the potential of these compounds in agricultural applications (Ângela Lima et al., 2022). Additionally, the development of coordination polymers with triazole Schiff base ligands has led to highly efficient electrochemiluminescence, indicating their utility in material sciences (Shuhua Zhang et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures, such as triazoles, have been known to exhibit anti-inflammatory properties .
Mode of Action
Based on the properties of similar compounds, it may interact with its targets to modulate their function, leading to changes in cellular processes .
Result of Action
Similar compounds have been shown to have anti-inflammatory effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-fluoro-2-(4H-1,2,4-triazol-4-yl)phenol . These factors could include pH, temperature, and the presence of other compounds.
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes and proteins
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
4-fluoro-2-(1,2,4-triazol-4-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3O/c9-6-1-2-8(13)7(3-6)12-4-10-11-5-12/h1-5,13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKHODYKDRUGJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N2C=NN=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1784874-39-0 |
Source
|
Record name | 4-fluoro-2-(4H-1,2,4-triazol-4-yl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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